molecular formula C9H4ClN5 B008880 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile CAS No. 19858-57-2

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Cat. No.: B008880
CAS No.: 19858-57-2
M. Wt: 217.61 g/mol
InChI Key: OJWPYQNAVPIGTJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile involves several steps. One common synthetic route includes the reaction of 2-amino-6-chloropyridine with cyanomethyl reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and purity .

Chemical Reactions Analysis

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPYQNAVPIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318530
Record name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19858-57-2
Record name NSC332472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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